4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole
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Overview
Description
4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole can be achieved through several methods. One common approach involves the Gewald reaction, which is a one-pot procedure involving the condensation of ketones with active nitriles such as cyanoacetic esters and sulfur in the presence of an aliphatic amine like morpholine . Another method is the Thorpe-Ziegler cyclization, where a nitrile undergoes ring closure by intramolecular addition of a deprotonated methylene group onto the cyano group, followed by a 1,3-H shift .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole has been introduced into a range of biologically active compounds. These include protein tyrosine phosphatases and CCK antagonists, as well as inhibitors of glycogen phosphorylase, cyclooxygenase, lipoxygenase, and MCP-1 . Additionally, the thienopyrrole ring system has been incorporated into bioisosteric analogs of the serotonin agonist N,N-dimethyltryptamine and has been utilized as an isosteric replacement for tryptophan in the physico-chemical profiling of modified peptides .
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other thienopyrroles and indole derivatives. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness: What sets 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole apart is its unique combination of a thiophene and a pyrrole ring, which imparts distinct chemical and biological properties. This fusion makes it a valuable scaffold for designing novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C10H13NS |
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Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-methyl-4-propan-2-yl-6H-thieno[2,3-b]pyrrole |
InChI |
InChI=1S/C10H13NS/c1-6(2)8-4-11-10-9(8)7(3)5-12-10/h4-6,11H,1-3H3 |
InChI Key |
OZGWJXPDTOAWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=CN2)C(C)C |
Origin of Product |
United States |
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